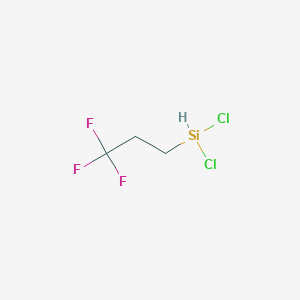

Dichloro(3,3,3-trifluoropropyl)silane

Description

Dichloro(3,3,3-trifluoropropyl)silane (CAS 675-62-7) is a chlorinated organosilicon compound with the molecular formula C₄H₇Cl₂F₃Si and a molecular weight of 211.08 g/mol . It is a colorless to pale-yellow liquid with a boiling point of 123°C , primarily used as a precursor for synthesizing fluorosilicone polymers such as poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) via hydrolysis-polycondensation or ring-opening polymerization (ROP) of cyclosiloxane monomers . PTFPMS exhibits exceptional resistance to oils, fuels, and solvents, alongside high thermal stability, making it critical in aerospace, automotive, and biomedical applications .

Properties

IUPAC Name |

dichloro(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2F3Si/c4-9(5)2-1-3(6,7)8/h9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZXHHWLLUALLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[SiH](Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction with Silicon Tetrachloride

The primary and most documented synthetic route to Dichloro(3,3,3-trifluoropropyl)silane involves the nucleophilic substitution reaction between 3,3,3-trifluoropropylmagnesium bromide (a Grignard reagent) and silicon tetrachloride (SiCl4).

-

$$

\text{CF}3\text{CH}2\text{CH}2\text{MgBr} + \text{SiCl}4 \rightarrow \text{CF}3\text{CH}2\text{CH}2\text{SiCl}2 + \text{MgBrCl}

$$ -

- Conducted under anhydrous and inert atmosphere conditions (nitrogen or argon) to prevent moisture-induced hydrolysis.

- Temperature control is critical due to the exothermic nature of the reaction; typically maintained at low temperatures (0 to 25 °C) during addition.

- Slow addition of the Grignard reagent to silicon tetrachloride to control reaction rate and avoid side reactions.

- Solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used to stabilize the Grignard reagent.

-

The reaction selectively replaces two chlorine atoms of silicon tetrachloride with the trifluoropropyl group, yielding this compound with good yield and purity.

Industrial Scale Production

Industrial synthesis mirrors the laboratory Grignard approach but involves scaled-up reactors with precise temperature and addition rate controls to manage the exothermic reaction safely.

-

- Large-scale inert atmosphere reactors equipped with cooling systems.

- Automated feeding systems for controlled addition of reagents.

- Continuous monitoring of temperature and pressure.

-

- The crude product is purified by fractional distillation under reduced pressure to separate this compound from by-products and unreacted materials.

- Distillation parameters are optimized to prevent decomposition.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3,3,3-Trifluoropropylmagnesium bromide, SiCl4 |

| Reaction Atmosphere | Inert (Nitrogen or Argon) |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature Range | 0–25 °C (controlled addition) |

| Reaction Type | Nucleophilic substitution (Grignard reaction) |

| Reaction Time | Typically 1–3 hours |

| Purification Method | Fractional distillation under reduced pressure |

| Yield | High (typically >70%) |

| Safety Considerations | Moisture exclusion, temperature control due to exotherm |

Research Findings and Notes on Preparation

Moisture Sensitivity: this compound and its precursors are highly sensitive to moisture, which can cause hydrolysis leading to silanol formation and hydrochloric acid release. Therefore, rigorous drying and inert atmosphere techniques are mandatory during synthesis and handling.

Exothermic Reaction: The Grignard reaction with SiCl4 is exothermic; uncontrolled addition can lead to side reactions or decomposition. Temperature control is crucial for safety and product quality.

Purity and Yield: The purity of the Grignard reagent and silicon tetrachloride directly influences the yield and quality of the final product. Impurities can lead to polysiloxane formation or other side products.

Industrial Scale-Up: The process is scalable with appropriate engineering controls. Industrial production emphasizes continuous monitoring and automation to maintain consistent quality and safety.

Comparison with Related Compounds: The preparation method is analogous to that of Trichloro(3,3,3-trifluoropropyl)silane, which can be synthesized similarly but may involve additional chlorination steps to achieve the trichlorosilane structure.

Chemical Reactions Analysis

Types of Reactions

Dichloro(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Alcoholysis: Reacts with alcohols to form alkoxysilanes.

Amination: Reacts with amines to form aminopropylsilanes.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid.

Alcoholysis: Requires an alcohol and a base catalyst like sodium methoxide.

Amination: Involves the use of primary or secondary amines under mild heating.

Major Products

Hydrolysis: Produces silanols and hydrochloric acid.

Alcoholysis: Produces alkoxysilanes.

Amination: Produces aminopropylsilanes.

Scientific Research Applications

Dichloro(3,3,3-trifluoropropyl)silane is used in various scientific research applications:

Chemistry: As a precursor for the synthesis of fluorinated silanes and siloxanes, which are used in coatings and sealants.

Biology: In the modification of surfaces to create hydrophobic and non-stick properties, useful in lab equipment and biosensors.

Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

Mechanism of Action

The mechanism of action of dichloro(3,3,3-trifluoropropyl)silane involves its ability to react with various nucleophiles, such as water, alcohols, and amines. The trifluoropropyl group enhances the compound’s hydrophobicity and chemical stability, making it useful in applications requiring durable and resistant materials. The silicon-chlorine bonds are reactive and can be replaced by other functional groups, allowing for the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional analogues of Dichloro(3,3,3-trifluoropropyl)silane:

Thermal and Physical Properties

- Boiling Points : this compound (123°C) vs. Trichloro(3,3,3-trifluoropropyl)silane (estimated higher due to larger molecular weight).

- Hydrophobicity : Trichloro(3,3,3-trifluoropropyl)silane creates highly hydrophobic surfaces (contact angles >110°) , while fluorophenyl-substituted silanes (e.g., 78900-02-4) enhance work function in MXenes (ϕ = 4.7 eV) via strong electron-withdrawing effects .

Key Research Findings

Fluorosilicone Synthesis : this compound-derived PTFPMS outperforms polydimethylsiloxane (PDMS) in fuel resistance and low-temperature flexibility (−50°C to +200°C) .

Surface Modification : Trichloro(3,3,3-trifluoropropyl)silane-coated pipette tips reduce droplet charging by 40% compared to PDMS .

Electron Device Applications : MXenes functionalized with CF₃-terminated silanes (e.g., 78900-02-4) show a 400 meV increase in work function, critical for OLED efficiency .

Q & A

Q. What are the primary methods for synthesizing Dichloro(3,3,3-trifluoropropyl)silane?

this compound is synthesized via two main routes:

- Hydrolysis-polycondensation : Direct reaction of the precursor silane with water, yielding oligomers or polymers through siloxane bond formation. This method requires controlled humidity to avoid premature gelation .

- Ring-opening polymerization (ROP) : Cyclic trimer (D₃F) derived from hydrolysis of the dichloro-silane undergoes ROP using anionic or cationic initiators. This approach offers better control over molecular weight and polydispersity .

| Method | Advantages | Limitations |

|---|---|---|

| Hydrolysis-polycondensation | Simple, cost-effective | Poor molecular weight control |

| ROP | Tunable polymer properties | Requires purified cyclic monomers |

Q. How can surface modifications using this compound be characterized?

Surface functionalization is validated using:

- X-ray photoelectron spectroscopy (XPS) : Detects fluorine (F1s) and silicon (Si2p) signals to confirm silane attachment .

- Static water contact angle (WCA) : Measures hydrophobicity changes due to fluorinated groups (e.g., WCA increases from ~70° to >100° post-modification) .

- Dynamic chemical brush ionization mass spectrometry (DCBI-MS) : Rapidly analyzes surface composition without extensive sample preparation .

Q. What precautions are critical when handling this compound?

- Moisture sensitivity : Store under inert gas (argon) and use anhydrous solvents to prevent hydrolysis .

- Thermal stability : Avoid temperatures >100°C to prevent decomposition.

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to corrosive HCl release during hydrolysis .

Advanced Research Questions

Q. How does this compound enhance perovskite solar cell stability?

The compound reacts with residual H₂O in perovskite films to form silanol intermediates, which cross-link into a hydrophobic siloxane (Si–O–Si) layer. This barrier prevents moisture ingress, improving device longevity from <100 hours to >1,000 hours under 85% relative humidity .

Q. What role does this compound play in fluorosilicone elastomers?

As a precursor for poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), it imparts:

- Fuel resistance : Fluorinated side chains reduce solvent swelling by 40–60% compared to polydimethylsiloxane (PDMS).

- Thermal stability : Operable from -50°C to 200°C due to flexible siloxane backbone and stable C–F bonds .

- Surface energy reduction : Low surface energy (~20 mN/m) enables anti-fouling coatings .

Q. How do reaction conditions influence the ring-opening polymerization (ROP) of D₃F monomers?

Key parameters include:

- Initiator type : Anionic (e.g., KOH) yields higher molecular weights (>100 kDa), while cationic (e.g., H₂SO₄) accelerates kinetics but reduces control .

- Temperature : Optimal at 80–100°C; higher temperatures cause backbiting and cyclization.

- Solvent polarity : Tetrahydrofuran (THF) enhances initiator solubility and monomer diffusion .

Q. What analytical challenges arise in quantifying surface coverage of silane monolayers?

- XPS limitations : Overestimates coverage due to substrate signal interference. Use angle-resolved XPS for depth profiling .

- Contact angle hysteresis : Dynamic WCA measurements (advancing/receding) better reflect surface heterogeneity than static WCA .

- Mass spectrometry calibration : DCBI-MS requires internal standards (e.g., deuterated analogs) for quantitative accuracy .

Data Contradictions and Resolutions

Q. Discrepancies in reported hydrolysis rates for this compound: How to resolve them?

- Issue : Hydrolysis rates vary by 10–20% across studies due to differing humidity controls.

- Resolution : Standardize reaction conditions (e.g., 25°C, 50% RH) and use Karl Fischer titration to quantify trace H₂O in solvents .

Q. Conflicting thermal stability data for PTFPMS: What factors contribute?

- Molecular weight : Low-MW polymers (<50 kDa) degrade faster due to chain-end unzipping.

- Cross-linking density : Higher cross-linking (e.g., via vinyl groups) improves stability by 30–50% .

Methodological Recommendations

Optimizing silane deposition for hydrophobic coatings:

- Substrate pretreatment : Clean surfaces with plasma or piranha solution to remove organic contaminants.

- Vapor-phase deposition : Reduces solvent waste and ensures uniform monolayers .

- Post-annealing : Heat at 120°C for 1 hour to enhance cross-linking and adhesion .

Designing fluorosilicone copolymers with tailored properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.